molecular formula C17H12FN5S B3000840 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956360-74-0

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Cat. No.: B3000840
CAS No.: 956360-74-0
M. Wt: 337.38
InChI Key: KVLQFTROVUUAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is naturally found in Vitamin B1 (thiamine), which is a water-soluble vitamin that helps the body to release energy from carbohydrates during metabolism .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring attached to a fluorophenyl group and a pyrazol-5-amine group . The empirical formula is C15H11FN2S, and the molecular weight is 270.32 .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its SMILES string is Nc1ccc (cc1)-c2nc (cs2)-c3ccc (F)cc3 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Characterization

A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) involved the synthesis of related compounds, 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its variant, for structural characterization through single crystal diffraction, highlighting its planar molecular structure with one fluorophenyl group oriented perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of related compounds. Abdelhamid et al. (2010) synthesized derivatives containing the thiazole moiety and tested them against different microorganisms (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010). Similarly, compounds with pyrazole and thiazole combinations were evaluated for their antimicrobial activity by Ragavan, Vijayakumar, and Kumari (2010) (Ragavan, Vijayakumar, & Kumari, 2010), and Desai et al. (2012) also synthesized similar compounds and screened them for antibacterial and antifungal activities (Desai et al., 2012).

Potential in Cancer Treatment

The study by Abu Thaher et al. (2012) found that a regioisomeric switch in similar compounds resulted in loss of p38α MAP kinase inhibition but showed activity against important cancer kinases, indicating potential for anticancer applications (Abu Thaher et al., 2012).

Use in Security Ink

Lu and Xia (2016) developed a novel V-shaped molecule, closely related to the structure of interest, that exhibited morphology-dependent fluorochromism, suggesting potential use in security inks (Lu & Xia, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H301, and the precautionary statements include P301 + P310 . This indicates that the compound is toxic if swallowed, and in case of swallowing, one should immediately call a poison center or doctor.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLQFTROVUUAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326928
Record name 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

956360-74-0
Record name 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.